molecular formula C12H16N4 B1415163 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 956018-40-9

3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B1415163
CAS No.: 956018-40-9
M. Wt: 216.28 g/mol
InChI Key: XYCIUQFYKAYGNM-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazo[1,2-a]pyridine heterocycle, a privileged structure found in several marketed drugs and known for its wide range of pharmacological activities. The piperazine moiety attached via a methylene linker provides a versatile handle for further structural modification and is often utilized to fine-tune physicochemical properties and target engagement. The imidazo[1,2-a]pyridine core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting documented analgesic, anticancer, antiosteoporosis, and anxiolytic activities . This scaffold is present in multiple approved drugs, such as the sedative-hypnotic Zolpidem, the gastroprotective agent Zolimidine, and the anxiolytic Alpidem . Furthermore, recent research highlights the immense potential of imidazo[1,2-a]pyridine derivatives as potent anti-tuberculosis agents , with several analogues demonstrating excellent activity against drug-resistant strains of Mycobacterium tuberculosis . Specifically, derivatives resembling this structure have been investigated as inhibitors of the bacterial cytochrome bcc oxidase (QcrB), a promising target for new tuberculosis therapies . In oncology research, structural analogues incorporating the imidazo[1,2-a]pyridine framework have been developed as potent dual inhibitors of PI3K and mTOR , key proteins in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer . Other research avenues include developing such compounds as platelet-derived growth factor receptor (PDGFR) inhibitors for anticancer applications and as tubulin polymerization inhibitors . The piperazine ring is a common feature in drug molecules, often contributing to improved solubility and metabolic stability, and is frequently employed to enhance drug-like properties in bioactive molecules . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-6-16-11(9-14-12(16)3-1)10-15-7-4-13-5-8-15/h1-3,6,9,13H,4-5,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCIUQFYKAYGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653468
Record name 3-[(Piperazin-1-yl)methyl]imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956018-40-9
Record name 3-[(Piperazin-1-yl)methyl]imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological profiles, and case studies that illustrate the compound's potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is C12H15N3C_{12}H_{15}N_3 with a molecular weight of approximately 201.27 g/mol. The compound features a piperazine moiety linked to an imidazo[1,2-a]pyridine structure, which contributes to its unique biological properties.

Anticancer Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. A study indicated that various derivatives, including 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, showed cytotoxic effects against several cancer cell lines. For instance:

CompoundCancer Cell Lines TestedIC50 (µM)
3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridineHeLa, MCF-710.5
2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridineA5498.7

These results suggest a promising avenue for developing new anticancer agents based on this scaffold .

Antimicrobial Activity

Another significant area of interest is the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. In vitro studies have shown that compounds similar to 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine possess notable antibacterial and antifungal properties. For example:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridineE. coli32 µg/mL
3-(Piperidin-1-ylmethyl)-imidazo[1,2-a]pyridineS. aureus16 µg/mL

These findings indicate potential applications in treating infections caused by resistant strains .

Neuropharmacological Effects

Imidazo[1,2-a]pyridines have also been explored for their neuropharmacological effects. Some derivatives have shown promise as anxiolytics and antidepressants in animal models. For instance:

StudyModel UsedResult
Behavioral Study on MiceElevated Plus MazeSignificant increase in time spent in open arms (indicative of reduced anxiety)
Forced Swim TestMiceReduced immobility time (indicative of antidepressant activity)

These results highlight the potential of these compounds in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridines can be significantly influenced by structural modifications. Key findings from SAR studies include:

  • Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups enhances anticancer activity.
  • Piperazine Moiety: Modifications to the piperazine ring can affect both binding affinity and selectivity towards specific receptors.

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine against various cancer types. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Antimicrobial Resistance

In light of rising antimicrobial resistance, a series of derivatives were synthesized and tested against resistant strains of bacteria. Results indicated that certain modifications led to enhanced potency against strains previously resistant to standard treatments.

Scientific Research Applications

Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including 3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives act as selective inhibitors of DDR1, a receptor implicated in cancer progression. One compound in this series inhibited DDR1 with an IC50 value of 23.8 nM, showing promising selectivity over other kinases and potential for treating non-small cell lung cancer (NSCLC) .

Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Derivatives have been shown to interact with various neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression. For example, similar compounds have demonstrated antidepressant-like effects in animal models .

Sleep Disorders Treatment
Another application involves the use of 3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine derivatives as blockers of TASK-1 and TASK-2 channels, which are associated with sleep-related breathing disorders. This mechanism suggests a therapeutic role in managing sleep apnea and related conditions .

Synthesis and Mechanisms of Action

The synthesis of 3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step chemical reactions that yield various derivatives with enhanced biological activity. The structural features of these compounds significantly influence their pharmacological profiles.

Table 1: Structural Variants and Biological Activities

Compound NameStructure FeaturesBiological Activity
3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridinePiperazine moiety enhances solubilityAnticancer activity
2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridineMethoxy substitutionAntidepressant potential
2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridineFluorine substitutionAntitumor activity

Case Studies

Case Study 1: DDR1 Inhibition in NSCLC
A series of compounds derived from imidazo[1,2-a]pyridine were tested for their ability to inhibit DDR1. Among them, one compound exhibited a potent inhibitory effect on NSCLC cell lines, leading to reduced tumorigenicity and invasion. The study utilized wound healing assays to assess the impact on cell migration .

Case Study 2: Neuropharmacological Assessment
In another study focused on neuropharmacology, researchers evaluated the antidepressant potential of related compounds in rodent models. The results indicated significant reductions in depressive-like behaviors when administered at optimal doses .

Chemical Reactions Analysis

Alkylation Reactions

The piperazine moiety in 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes alkylation, enabling functionalization for pharmaceutical applications. For example:

Reaction TypeReagents/ConditionsProduct/ApplicationYieldReference
Aza-Friedel–Crafts Aldehydes, amines, Y(OTf)₃ catalyst, air atmosphereC3-alkylated derivatives (e.g., with benzaldehyde and morpholine)45–85%
Reductive Amination Aldehydes/ketones, NaBH₃CN, MeOHSecondary/tertiary amines for kinase inhibitors (e.g., KRAS G12C inhibitors)60–92%
  • Mechanism : The aza-Friedel–Crafts reaction proceeds via iminium ion formation between aldehydes and amines, followed by electrophilic substitution at the C3 position of the imidazo[1,2-a]pyridine core .

  • Applications : Used to synthesize derivatives targeting KRAS G12C mutants and PI3K/mTOR inhibitors .

Nucleophilic Substitution

The piperazine nitrogen acts as a nucleophile in substitution reactions:

Reaction TypeReagents/ConditionsProductsYieldReference
Buchwald–Hartwig Aryl halides, Pd catalysisAryl-piperazine derivatives70–88%
SN2 Alkylation Alkyl halides, K₂CO₃, DMFN-alkylated piperazine derivatives65–90%
  • Key Example : Reaction with methyl iodide under basic conditions yields N-methylpiperazine derivatives, enhancing solubility for drug formulations.

  • Selectivity : Piperazine’s secondary amines allow sequential alkylation for asymmetric derivatives .

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in Pd-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki–Miyaura Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃Biaryl derivatives (e.g., 2-phenyl)75–92%
Sonogashira Terminal alkynes, CuI, PdCl₂(PPh₃)₂Alkynyl-imidazo[1,2-a]pyridines68–85%
  • Applications : Used to introduce aryl/alkynyl groups for tuning electronic properties in kinase inhibitors .

Oxidation and Reduction

The imidazo[1,2-a]pyridine ring system undergoes redox reactions:

Reaction TypeReagents/ConditionsProductsYieldReference
Oxidation KMnO₄, H₂O/acetoneImidazo[1,2-a]pyridine N-oxides55–78%
Reduction H₂, Pd/C, EtOHDihydroimidazo[1,2-a]pyridines80–95%
  • Mechanism : Oxidation generates N-oxides for further functionalization, while reduction saturates the heterocyclic ring .

Acid-Base Reactions

The piperazine group participates in salt formation:

Reaction TypeReagents/ConditionsProductsApplicationReference
Salt Formation HCl, Et₂OHydrochloride saltsEnhanced solubility
Coordination Chemistry Transition metals (e.g., Cu²⁺, Fe³⁺)Metal complexesCatalytic studies
  • Example : Hydrochloride salts are commonly used in pharmaceutical formulations for improved bioavailability.

Mechanistic Insights

  • Aza-Friedel–Crafts Pathway : Imine formation → electrophilic attack at C3 → rearomatization .

  • Piperazine Reactivity : The secondary amines enable sequential alkylation, acylation, or coordination with metals .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name/ID Substituent at Position 3 Additional Modifications Physical State Key References
3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine Piperazinylmethyl None Not reported Inferred
2-(4-Nitrophenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine Piperazinylmethyl + 4-nitrophenyl at position 2 Nitro group enhances electrophilicity Solid
8p () (4-Methoxy-2-nitrophenyl)triazolylmethyl Chloro and methyl groups at positions 6/2 Solid (mp 104–105°C)
13b () Dichlorobenzyl-triazolyl 4-Tolyl at position 2 Solid
2h () Biphenyl side chain Methyl at R4 of imidazo ring Not reported
19c () Thiadiazole-ethylthioethyl Benzyloxy at position 8 Not reported

Key Observations :

  • Piperazine Derivatives : The target compound and analog share a piperazinylmethyl group, which improves water solubility and pharmacokinetics compared to hydrophobic substituents like triazoles or aryl groups .
  • Bulkier Substituents : Biphenyl () and thiadiazole () groups may sterically hinder interactions but improve selectivity for specific enzymes .

Comparison :

  • The target compound’s synthesis likely involves Mannich-type reactions (analogous to ’s minodronic acid synthesis) or multicomponent approaches () due to the piperazine moiety’s nucleophilic nature.
  • Metal-free methods () are preferable for reducing toxicity, while C-H activation () offers step efficiency .

SAR Highlights :

  • Piperazine Role : The basic piperazine group in the target compound may enhance CNS penetration , contrasting with nitroaryl derivatives () optimized for enzyme inhibition .
  • Substituent Position : Methyl groups at R4 () boost AChE inhibition, while R2/R3 substitutions reduce activity, emphasizing positional sensitivity .
  • Hydrophobic Moieties : Bulky groups like biphenyl () or thiadiazole () improve selectivity but may reduce solubility .

Preparation Methods

Three-Component Aza-Friedel–Crafts Alkylation

This method, catalyzed by Y(OTf)₃, enables direct C3-alkylation via a one-pot reaction between imidazo[1,2-a]pyridine, aldehydes, and amines (e.g., piperazine).

Reaction Conditions

Example Protocol
  • Combine 2-phenylimidazo[1,2-a]pyridine (1a, 0.2 mmol), benzaldehyde derivative (0.3 mmol), and piperazine (0.4 mmol) in toluene.
  • Add Y(OTf)₃ (20 mol%) and stir at 110°C under air.
  • Purify via column chromatography (ethyl acetate/petroleum ether) to isolate the product.

Substrate Scope

Imidazo[1,2-a]pyridine Aldehyde Amine Yield (%)
2-Phenyl derivative p-Tolualdehyde Piperazine 85–90
2-(4-Cl-phenyl) 4-Fluorobenzaldehyde Piperazine 81–87
2-(3,4-Dimethoxyphenyl) Chromone-3-carboxaldehyde Piperazine 76

Mechanism

  • Iminium Ion Formation : Aldehyde and piperazine react to generate an iminium ion intermediate.
  • Electrophilic Attack : The C3 position of imidazo[1,2-a]pyridine undergoes alkylation via aza-Friedel–Crafts reaction.
  • Deprotonation : Loss of a proton yields the final product.

Metal-Free Condensation with α-Haloketones

A solvent- and catalyst-free approach involves condensing 2-aminopyridines with α-haloketones bearing piperazinylmethyl groups.

Reaction Conditions

Example Protocol
  • Mix 2-aminopyridine (1.0 mmol) and α-chloroacetophenone derivative (1.0 mmol).
  • Stir at 60°C until completion (monitored by TLC).
  • Wash with ethanol and purify via silica gel chromatography.

Key Data

Base-Mediated Tandem Cyclization

A potassium hydroxide-mediated method constructs the imidazo[1,2-a]pyridine core while introducing sulfenyl or sulfonyl groups, adaptable for piperazinylmethyl incorporation.

Reaction Conditions

Limitations

  • Requires post-synthetic modification to introduce piperazine.
  • Lower atom economy compared to three-component methods.

Comparative Analysis of Methods

Method Advantages Limitations
Three-Component Aza-Friedel–Crafts High atom economy, broad substrate scope Requires Lewis acid catalyst
Metal-Free Condensation Solvent-free, simple setup Limited to pre-functionalized ketones
Base-Mediated Cyclization Eco-friendly, mild conditions Multi-step for piperazine inclusion

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., distinguishing C-3 vs. C-2 substitution patterns) .
  • HRMS : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in for related imidazo[1,2-a]pyrimidines .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus
Discrepancies often arise from substituent effects or assay variability . For example, shows that alkyl chain length on piperazine-linked triazoles impacts antiparasitic activity. Use meta-analysis to compare datasets and identify trends (e.g., logP vs. IC50_{50}). Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

What role does the piperazine moiety play in modulating biological activity?

Advanced Research Focus
Piperazine enhances solubility and target engagement via hydrogen bonding or cation-π interactions. In , piperazine-linked triazoles improved antitrypanosomal activity by 10-fold compared to non-piperazine analogs. Use molecular docking to map interactions with targets (e.g., PDE3 inhibition in ) and explore bioisosteric replacements (e.g., morpholine) .

How can green chemistry principles be applied to imidazo[1,2-a]pyridine synthesis?

Q. Advanced Research Focus

  • Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water .
  • Catalyst recycling : Use immobilized Pd nanoparticles or enzyme-mediated reactions.
  • Waste reduction : Employ one-pot cascades (e.g., ’s tandem reaction for tetrahydroimidazo[1,2-a]pyridines) .

What methodologies assess the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives?

Q. Advanced Research Focus

  • In silico ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
  • In vitro metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., N-demethylation of piperazine).
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free drug fractions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
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3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

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